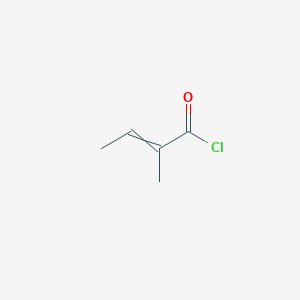

(E)-2-methylbut-2-enoyl chloride

Description

(E)-2-methylbut-2-enoyl chloride, also known as 3,3-Dimethylacryloyl chloride or 3-Methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is commonly used as a reagent in organic synthesis. This compound is known for its high reactivity, particularly in the formation of esters and amides.

Properties

Molecular Formula |

C5H7ClO |

|---|---|

Molecular Weight |

118.56 g/mol |

IUPAC Name |

2-methylbut-2-enoyl chloride |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3 |

InChI Key |

TUNLYEHIVPWOHK-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)Cl |

Canonical SMILES |

CC=C(C)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol and Conditions

The most widely reported method for synthesizing (E)-2-methylbut-2-enoyl chloride involves the direct chlorination of (E)-2-methylbut-2-enoic acid using thionyl chloride ($$ \text{SOCl}_2 $$). The reaction proceeds under anhydrous conditions, typically in solvents such as dichloromethane or tetrahydrofuran (THF), at temperatures ranging from 0°C to room temperature. A stoichiometric excess of thionyl chloride (1.3–2.2 equivalents) ensures complete conversion of the carboxylic acid to the acyl chloride.

Key procedural steps include:

- Dropwise Addition : Thionyl chloride is added gradually to (E)-2-methylbut-2-enoic acid to mitigate the exothermic release of HCl and $$ \text{SO}_2 $$ gas.

- Reflux and Distillation : After the initial reaction, the mixture is refluxed to drive the reaction to completion, followed by rotary evaporation to remove excess thionyl chloride. The crude product is distilled under reduced pressure (boiling point ~90°C) to yield this compound in >99% purity.

Yield and Scalability

This method achieves near-quantitative yields (98–100%) on multi-gram scales. For instance, a 250 mmol scale reaction produced 29.6 g of product with no detectable impurities by gas chromatography–mass spectrometry (GC/MS). The scalability of this protocol makes it industrially viable for producing kilogram quantities.

Reaction Mechanism and Kinetic Considerations

Nucleophilic Acyl Substitution

The chlorination mechanism follows a two-step nucleophilic acyl substitution pathway:

- Activation : Thionyl chloride reacts with the carboxylic acid to form a mixed anhydride intermediate ($$ \text{RCOOSOCl} $$).

- Chloride Displacement : The anhydride undergoes nucleophilic attack by chloride ion, releasing $$ \text{SO}_2 $$ and HCl while generating the acyl chloride.

The reaction’s exothermic nature necessitates precise temperature control to prevent side reactions such as polymerization of the unsaturated backbone.

Stereochemical Integrity

The (E)-configuration of the starting acid is retained throughout the reaction due to the absence of conditions that would promote double-bond isomerization. Nuclear magnetic resonance (NMR) analysis confirms this retention, with the vinyl proton appearing as a singlet at δ 5.8–6.0 ppm.

Purification Techniques and Analytical Characterization

Distillation and Solvent Removal

Rotary evaporation under reduced pressure effectively isolates this compound from reaction byproducts. Subsequent short-path distillation at 90°C ensures high purity, as evidenced by a single peak in GC/MS chromatograms.

Spectroscopic Data

Applications in Stereoselective Synthesis

Evans Aldol Reactions

This compound is a key substrate for preparing Evans oxazolidinone auxiliaries. For example, reaction with (S)-4-isopropyloxazolidin-2-one in THF at −60°C forms a chiral enolate, which participates in stereoselective aldol additions to cyclic ketones. These intermediates are pivotal in synthesizing terpenes and polyketides with >90% enantiomeric excess (ee).

Diels-Alder Cycloadditions

The electron-deficient double bond in this compound acts as a dienophile in [4+2] cycloadditions. A notable application is its reaction with 1,3-dienes (e.g., 2,2-dimethylcyclohexanone) to generate bicyclic lactones, which are precursors to natural products like α-cuparenone.

Comparative Analysis of Synthetic Routes

While thionyl chloride is the reagent of choice, alternative chlorinating agents such as phosphorus pentachloride ($$ \text{PCl}5 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$) have been explored. However, these methods suffer from drawbacks:

- Phosphorus Pentachloride : Generates stoichiometric phosphoric acid waste, complicating purification.

- Oxalyl Chloride : Requires catalytic dimethylformamide (DMF) and longer reaction times (12–24 hours).

Thionyl chloride remains superior due to its gaseous byproducts, which are easily removed, and its compatibility with acid-sensitive substrates.

Chemical Reactions Analysis

(E)-2-methylbut-2-enoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.

Common reagents used in these reactions include silylketene acetals, which react with this compound in acetonitrile to give δ-ethylenic β-keto esters . The major products formed from these reactions depend on the specific nucleophile or reagent used.

Scientific Research Applications

Organic Synthesis

Reactivity and Acylation:

(E)-2-methylbut-2-enoyl chloride is primarily utilized as an acylating agent in organic synthesis. Its ability to react with nucleophiles allows it to form stable products such as amides and esters. This reactivity is essential for constructing complex organic molecules and intermediates in synthetic pathways. For instance, it can acylate amines and alcohols effectively, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes:

The compound is often employed in multi-step synthetic routes where it acts as a precursor to more complex structures. For example, it has been used in the synthesis of Rauhut–Currier-type esters, showcasing its utility in asymmetric synthesis . The compound can also be involved in various reaction mechanisms that facilitate the formation of heterocycles and other functionalized compounds.

Biological Research

Enzyme Inhibition Studies:

In biological research, this compound is explored for its potential interactions with biological macromolecules. It can be used to study enzyme inhibition and receptor binding, providing insights into its biological activity. The unique structural features of this compound suggest it may exhibit activity against specific targets in disease pathways, although further research is needed to confirm these properties.

Potential Therapeutic Applications:

Research indicates that the compound may have therapeutic implications due to its reactive nature and ability to form various derivatives. Investigations into its effects on cellular processes could lead to the development of new drugs targeting specific diseases .

Synthesis of Complex Molecules:

A notable case study involves the use of this compound in synthesizing biologically active compounds through multi-step reactions that include acylation and subsequent transformations. For example, researchers have successfully utilized this compound in the total synthesis of terpenes, demonstrating its versatility as a building block in complex organic syntheses .

Investigating Biological Activity:

Another study focused on the interactions between this compound derivatives and cancer cell lines. The results indicated potential anticancer activity, prompting further exploration into its mechanism of action and therapeutic efficacy .

Mechanism of Action

The mechanism of action of (E)-2-methylbut-2-enoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

(E)-2-methylbut-2-enoyl chloride can be compared with other similar compounds such as:

3-Methylcrotonoyl chloride: Similar in structure and reactivity, used in similar applications.

Senecioyl chloride: Another name for 3-Methyl-2-butenoyl chloride, highlighting its structural similarity.

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-methylbut-2-enoyl chloride, and how can stereochemical purity be ensured?

- Methodology : The compound is typically synthesized via chlorination of (E)-2-methylbut-2-enoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. To confirm stereochemical integrity, monitor the reaction with ¹H NMR (e.g., coupling constants for olefinic protons) and FT-IR (C=O and C=C stretching frequencies). Gas chromatography (GC) with chiral columns may further validate enantiomeric excess .

- Key Data : Compare reaction yields under anhydrous vs. moisture-containing conditions to optimize purity.

Q. How should researchers characterize this compound, and what spectroscopic benchmarks are critical?

- Analytical Tools :

- NMR : ¹³C NMR should show a carbonyl carbon signal near 170–175 ppm and olefinic carbons at ~120–130 ppm.

- MS : Molecular ion peak at m/z 120.5 (for C₅H₇ClO⁺) with fragmentation patterns confirming the α,β-unsaturated acyl chloride structure.

- IR : Strong absorption bands at ~1800 cm⁻¹ (C=O) and 1640–1680 cm⁻¹ (C=C).

- Validation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions : Use in a fume hood with PPE (gloves, goggles, lab coat). Store under inert atmosphere (Ar/N₂) to prevent hydrolysis.

- Emergency Measures : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic acyl substitution reactions?

- Case Study : Conflicting data on reaction rates with primary vs. secondary alcohols may arise from steric effects or solvent polarity.

- Approach :

Conduct kinetic studies under controlled conditions (e.g., varying solvents: DCM vs. THF).

Use Hammett plots to correlate substituent effects with reactivity.

Validate with computational modeling (e.g., transition state analysis via Gaussian).

Q. What strategies optimize the use of this compound in synthesizing HIV antiviral precursors, as seen in patent applications?

- Application : The compound is used to acylate hydroxyl groups in complex scaffolds (e.g., cyclopropa[e]annulene derivatives).

- Optimization :

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Purification : Use flash chromatography (hexane/EtOAc gradient) to isolate intermediates.

- Scale-Up : Monitor exothermic reactions via calorimetry to prevent thermal degradation .

Q. How does the α,β-unsaturation in this compound influence its participation in Diels-Alder reactions?

- Mechanistic Insight : The conjugated dienophile reacts with dienes (e.g., cyclopentadiene) to form six-membered transition states.

- Experimental Design :

- Vary diene electronic properties (electron-rich vs. electron-poor) to study regioselectivity.

- Analyze endo/exo selectivity via NOESY NMR.

Data Presentation and Critical Analysis

Q. What statistical methods are appropriate for analyzing reaction yield variations in this compound syntheses?

- Tools : Use ANOVA to compare yields across multiple batches. Apply Tukey’s HSD test for pairwise comparisons.

- Example Table :

| Condition (Catalyst) | Average Yield (%) | Standard Deviation |

|---|---|---|

| SOCl₂ (neat) | 78 | ±3.2 |

| (ClCO)₂O (DMF cat.) | 85 | ±2.5 |

Ethical and Reporting Considerations

Q. How should researchers address reproducibility challenges when documenting methodologies involving this compound?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.